molecular formula C26H18N2O3 B2777102 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 361173-48-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2777102
CAS No.: 361173-48-0
M. Wt: 406.441
InChI Key: RSWFFMRNWJFYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is a benzamide derivative featuring a benzoxazole core linked to a phenyl group substituted with a phenoxybenzamide moiety. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFFMRNWJFYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeKey Reagents
1Condensation2-Aminophenol, Aldehyde/Ketone
2Coupling4-Aminobenzaldehyde, Catalyst (e.g., Zinc Bromide)
3Final Reaction3-Phenoxybenzoic Acid Chloride, Base (e.g., Triethylamine)

Chemistry

In synthetic chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide serves as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it versatile for synthetic applications.

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it may inhibit certain enzymes or cellular processes associated with disease progression.

Medicine

Research indicates that this compound could play a role in the development of therapeutic agents for treating diseases like cancer and infections. Its mechanism of action involves interactions with DNA and proteins, leading to disruption of cellular functions.

Industry

In materials science, this compound is explored for its use in developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the compound's potential as a lead candidate for new antimicrobial agents .

Anticancer Properties

Research indicated that the compound could induce apoptosis in cancer cells through the activation of specific pathways related to cell death. In vitro tests showed promising results against breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The benzoxazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The phenoxy group at the 3-position of the benzamide distinguishes N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide from closely related compounds:

  • N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide (): Replaces the phenoxy group with a methyl-phenyl-oxazole moiety. This substitution increases molecular weight (395.41 g/mol vs.
  • N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide (): Features a chloro substituent instead of phenoxy. The electron-withdrawing chlorine atom enhances electrophilicity, which may improve interactions with nucleophilic residues in enzyme active sites but reduce solubility (logP = 5.44) compared to the phenoxy analog .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
Target compound (hypothetical) 3-phenoxy ~386 ~4.5 4
N-[4-(Benzoxazol-2-yl)phenyl]-oxazole 3-methyl-5-phenyl 395.41 5.44 5
N-[3-(Benzoxazol-2-yl)phenyl]-Cl 3-chloro 348.79 5.44 4

Heterocyclic Core Modifications: Benzoxazole vs. Benzothiazole

Replacing the benzoxazole oxygen with sulfur (benzothiazole) significantly alters electronic and steric properties:

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide (): The benzothiazole core has a lower electronegativity (S vs. However, this may reduce hydrogen-bonding capacity with polar targets .
  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (): The butoxy group further elevates hydrophobicity (logP = 6.1) compared to the phenoxy group, which could improve pharmacokinetic properties like half-life but reduce aqueous solubility .
Table 2: Benzoxazole vs. Benzothiazole Analogs
Compound Heterocycle Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target compound (hypothetical) Benzoxazole ~386 ~4.5 ~79.5
N-[4-(Benzothiazol-2-yl)phenyl]-OMe Benzothiazole 368.43 ~5.5 ~79.5
N-[2-(Benzothiazol-2-yl)phenyl]-OBu Benzothiazole 402.5 6.1 ~79.5

Functional Group Additions: Oxadiazole and Triazole Derivatives

Compounds with fused heterocycles exhibit distinct physicochemical and biological profiles:

  • N-(4-(5-Phenoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)phenyl)-3-phenoxybenzamide (): Incorporates an oxadiazole ring, increasing hydrogen-bond acceptors (N and O atoms) and molecular weight (~500 g/mol). This modification enhances rigidity, which may improve target selectivity but reduce synthetic yield (40% for compound 59) .
  • 4-[(4-Chlorophenyl)methoxy]-N-[[4-(5,7-dimethylbenzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide (): A thiourea linker introduces sulfur, likely improving metal-binding capacity but increasing metabolic instability .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

IUPAC Name: this compound
Molecular Formula: C26H18N2O3
CAS Number: 361173-48-0

The compound features a benzoxazole ring, which is known for its pharmacological properties, combined with phenoxy and amide functionalities that enhance its biological activity.

This compound has demonstrated antimicrobial and anticancer activities:

Activity Type Target Effect Reference
AntimicrobialBacterial strainsExhibits significant inhibitory effects
AntifungalFungal strainsEffective against various fungi
AnticancerHCT116 (colorectal carcinoma)Induces apoptosis and inhibits proliferation

3. Cellular Effects

The compound's interaction with cellular processes has been extensively studied:

  • Cell Viability: In vitro studies on HCT116 cells showed that this compound significantly reduces cell viability in a dose-dependent manner.
    IC50=15μM\text{IC}_{50}=15\mu M

This indicates a potent anticancer effect, making it a candidate for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Gene Expression Modulation: It alters the expression of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Anticancer Activity

In a study published in Bioorganic Medicinal Chemistry Letters, researchers investigated the anticancer properties of various benzoxazole derivatives. This compound was highlighted for its ability to induce apoptosis in HCT116 cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzoxazole derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating its potential as a broad-spectrum antimicrobial agent .

6. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms of action involve enzyme inhibition and modulation of gene expression, making it a valuable candidate for further research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling benzoxazole precursors with substituted benzamide intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) at reflux temperatures (70–100°C) improve yields.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
    • Critical Parameters : Control stoichiometry of reactants and avoid moisture to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Recommended Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of benzoxazole and phenoxy groups via 1H^1H- and 13C^{13}C-NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .
    • Data Interpretation : Compare spectral data with structurally related benzoxazole derivatives (e.g., porphyrin analogs in ).

Q. What in vitro assays are suitable for initial screening of antiviral activity against HBV?

  • Assay Design :

  • HBV DNA Quantification : Use qPCR to measure viral replication inhibition in HepG2.2.15 cells.
  • Cytotoxicity Testing : Parallel MTT assays to establish selectivity indices (IC50_{50}/CC50_{50}).
  • Positive Controls : Compare with entecavir or tenofovir .
    • Key Metrics : EC50_{50} values <10 μM and selectivity indices >10 indicate promising candidates.

Advanced Research Questions

Q. How can computational docking studies predict interactions with HBV viral targets?

  • Workflow :

Target Selection : Focus on HBV core protein (PDB: 5E0I) or viral polymerase.

Software : AutoDock Vina for ligand flexibility and scoring function accuracy. Set grid boxes to cover active sites (25 Å3^3) .

Validation : Compare docking poses with known inhibitors (e.g., Bay 41-4109).

  • Interpretation : Binding energies ≤-8 kcal/mol and hydrogen bonding with key residues (e.g., Trp102) suggest strong inhibition .

Q. How do structural modifications to the benzoxazole moiety affect pharmacological properties?

  • Case Studies :

  • Electron-Withdrawing Groups : Fluorination at the benzoxazole ring enhances metabolic stability (e.g., analogs in ).
  • Bulkier Substituents : Adding sulfonyl groups (e.g., propane-2-sulfonyl) improves target affinity but may reduce solubility .
    • Experimental Validation : Synthesize derivatives and compare IC50_{50} values in HBV replication assays .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Root Causes : Variability in cell lines, assay protocols, or compound solubility.
  • Solutions :

  • Standardization : Use identical cell models (e.g., HepAD38 for HBV) and normalize data to internal controls.
  • Solubility Optimization : Test derivatives with PEG-400 or cyclodextrin carriers .
    • Statistical Analysis : Apply ANOVA to identify significant differences between replicate experiments.

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Framework :

  • Core Modifications : Vary substituents on the phenoxy and benzamide groups (e.g., methoxy vs. nitro).
  • Pharmacophore Mapping : Identify essential motifs (e.g., benzoxazole’s planar structure) via 3D-QSAR.
    • Data Integration : Cross-reference with analogs (e.g., κ-opioid receptor antagonists in ) to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.